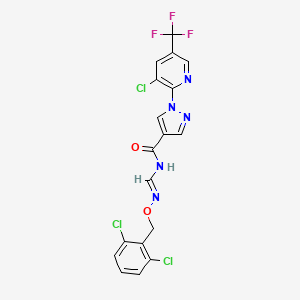
1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((((2,6-dichlorobenzyl)oxy)imino)methyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the introduction of functional groups and the formation of the pyrazole ring. Researchers have employed various synthetic routes, such as vapor-phase reactions and intermediate transformations . Notably, the trifluoromethylpyridine (TFMP) moiety plays a crucial role in Compound X’s synthesis. TFMP derivatives have gained prominence due to their applications in agrochemicals and pharmaceuticals . The synthesis of Compound X likely follows similar principles.
Molecular Structure Analysis
Compound X’s molecular structure reveals its intricate arrangement of atoms. The pyridine ring , substituted with chlorine and trifluoromethyl groups, forms the core. The pyrazole ring and the carboxamide group contribute to its overall functionality. The dichlorobenzyl moiety, connected via an oxime linkage , further enhances its chemical diversity . Understanding these structural features is crucial for predicting its properties and interactions.
Chemical Reactions Analysis
Compound X may participate in various chemical reactions. Its cyano group could undergo nucleophilic substitution or addition reactions. Additionally, the trifluoromethyl group may influence reactivity due to its strong electron-withdrawing nature . Investigating its behavior under different conditions is essential for its practical applications.
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate of the pesticide fipronil . Fipronil primarily targets the GABA (gamma-aminobutyric acid) receptors in the central nervous system of insects, disrupting neural signaling and leading to their death .
Mode of Action
Fipronil acts by binding to the GABA receptors in insects, blocking the inhibitory action of GABA, leading to overstimulation and death of the insect .
Biochemical Pathways
Fipronil, which this compound is an intermediate of, affects the gaba-mediated chloride ion influx, disrupting the normal functioning of the central nervous system in insects .
Pharmacokinetics
Fipronil is known for its high lipophilicity, which allows it to be absorbed and distributed widely in the body .
Result of Action
As an intermediate of fipronil, it may contribute to the overall effect of fipronil, which is the disruption of the central nervous system in insects, leading to their death .
Action Environment
Fipronil, which this compound is an intermediate of, is known to be stable under normal environmental conditions and its efficacy can be influenced by factors such as temperature, ph, and presence of organic matter .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3F3N5O2/c19-13-2-1-3-14(20)12(13)8-31-28-9-26-17(30)10-5-27-29(7-10)16-15(21)4-11(6-25-16)18(22,23)24/h1-7,9H,8H2,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMVVJSIVDJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((((2,6-dichlorobenzyl)oxy)imino)methyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2908037.png)
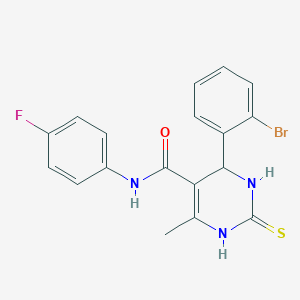
![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/no-structure.png)
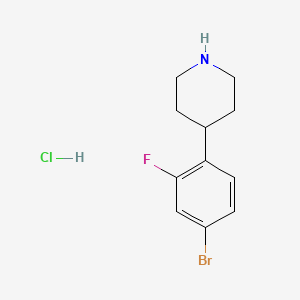
![N,N-bis(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2908044.png)

![2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2908047.png)

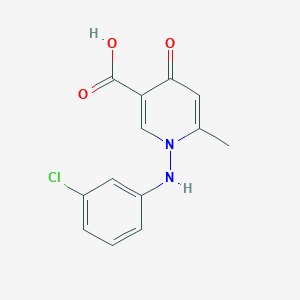
![ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2908051.png)
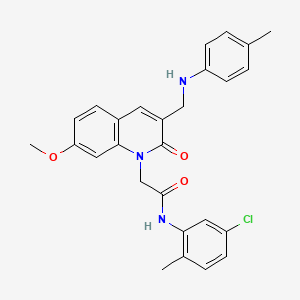
![2-((4-bromobenzyl)thio)-3-(thiophen-2-ylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2908053.png)
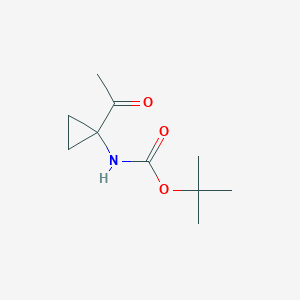
![N-[(2,4-Dichlorophenyl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2908056.png)